An In-depth Technical Guide to Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This spirocyclic scaffold is of significant interest due to its inherent three-dimensional structure, which offers advantages in drug design by providing more points of contact with biological targets, potentially leading to increased potency and selectivity. The sp³-rich nature of this compound also contributes to favorable physicochemical properties, such as improved aqueous solubility. This guide details the chemical identity, physicochemical properties, a validated synthetic route, and the applications of this compound in drug discovery, with a focus on its role as an intermediate in the development of novel therapeutics.
Chemical Identity and Structure
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a spiro-fused aminocyclopropane moiety. This unique arrangement provides both a lipophilic, rigid core and a primary amine for further chemical elaboration.
| Identifier | Value |
| Systematic Name | tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate |
| Common Synonyms | 1-Boc-4-(1-aminocyclopropyl)piperidine, tert-butyl 1'-aminospiro[cyclopropane-1,4'-piperidine]-1-carboxylate |
| CAS Number | 1434335-56-7 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Canonical SMILES | C1CC(N(C1)C(=O)OC(C)(C)C)C2(CC2)N |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not publicly available, the following properties can be predicted based on its structure and data from analogous compounds.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Information |
| Appearance | Expected to be an off-white to yellow solid or oil |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| pKa | The primary amine is expected to have a pKa in the range of 8.5-9.5. |
Spectroscopic Profile:
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Mass Spectrometry: The synthesis of this compound has been confirmed by electrospray ionization mass spectrometry, showing the expected protonated molecule.
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MS (ESI) m/z: 241.4 [M+H]⁺
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¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets between 1.5 and 3.5 ppm), and the cyclopropyl protons (multiplets in the upfield region, typically below 1.0 ppm). The NH₂ protons would likely appear as a broad singlet.
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¹³C NMR (Expected): The carbon NMR would feature signals for the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the piperidine ring carbons (in the 30-50 ppm range), the spiro carbon, and the cyclopropyl carbons.
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Infrared (IR) Spectroscopy (Expected): Key stretches would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=O stretch for the Boc protecting group (around 1680-1700 cm⁻¹).
Synthesis and Purification
The preparation of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate can be achieved via a two-step sequence starting from a commercially available piperidine derivative. A key transformation is the titanium-mediated cyclopropanation, a variant of the Kulinkovich-de Meijere reaction, which is a powerful method for the synthesis of aminocyclopropanes from nitriles.
Caption: Synthetic workflow for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from a patented synthetic procedure.
Step 1 & 2: Titanium-Mediated Cyclopropanation of tert-Butyl 4-cyanopiperidine-1-carboxylate
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Reaction Setup: To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 equivalents).
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Rationale: The titanium alkoxide acts as a precursor for the active titanium catalyst. Anhydrous conditions are critical as organometallic reagents are highly moisture-sensitive.
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Formation of the Titanacyclopropane: Cool the mixture to -78 °C (a dry ice/acetone bath). Slowly add a solution of ethylmagnesium bromide in THF (2.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
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Rationale: The Grignard reagent reduces the Ti(IV) species to a low-valent titanium complex, which then reacts to form a titanacyclopropane intermediate. The low temperature is essential to control the reactivity and prevent side reactions.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
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Rationale: The warming allows for the reaction between the titanacyclopropane and the nitrile group to proceed to completion.
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Workup and Isolation: Carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl). Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Rationale: The aqueous quench hydrolyzes the titanium-nitrogen bond and protonates the amine. Celite filtration removes the inorganic titanium salts.
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Purification: The crude product can be purified by silica gel column chromatography to afford the desired tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate.
Reactivity and Chemical Behavior
The molecule possesses two key reactive sites:
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The Primary Amine: The 1-aminocyclopropyl group is a nucleophilic primary amine. It can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination. This functional group serves as the primary handle for introducing diversity and building more complex molecules.
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The Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to reveal the secondary amine of the piperidine ring. This allows for subsequent functionalization at this position.
The spirocyclic cyclopropane ring is sterically demanding and conformationally rigid. This rigidity can be advantageous in drug design by locking the piperidine ring into a specific conformation, which can enhance binding to a target protein.
Applications in Medicinal Chemistry
Spirocyclic scaffolds, particularly spiro-piperidines, are increasingly utilized in drug discovery to enhance the three-dimensionality of drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties. Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a valuable building block for accessing such structures.
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As a Scaffold for Bioactive Molecules: The primary amine allows for the attachment of this spirocyclic piperidine moiety to various core structures. This has been demonstrated in patent literature where this compound is used as an intermediate in the synthesis of inhibitors for therapeutic targets.
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Neurological Disorders: Spiro[piperidine-4,1'-cyclopropane] derivatives have been explored as sodium channel blockers for the potential treatment of chronic and neuropathic pain. The rigid structure can provide a precise orientation of functional groups necessary for interaction with the ion channel.
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Enzyme Inhibitors: The structural motif is found in compounds designed as inhibitors for enzymes such as beta-secretase (BACE1), a key target in Alzheimer's disease research.
Caption: Role of the target molecule in a typical drug discovery workflow.
Safety and Handling
No specific material safety data sheet (MSDS) is available for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. However, based on its structure and the reagents used in its synthesis, the following precautions are recommended:
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to protect the primary amine from oxidation and reaction with atmospheric carbon dioxide.
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Toxicity: The toxicity of this compound has not been fully evaluated. Treat as a potentially hazardous chemical. The starting material, tert-butyl 4-cyanopiperidine-1-carboxylate, is a nitrile and should be handled with care.
Conclusion
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry. Its spirocyclic, three-dimensional structure offers significant advantages in the design of novel therapeutics with potentially improved pharmacological profiles. The synthetic route via a titanium-mediated cyclopropanation is an efficient method for its preparation. The dual-functionality of the molecule, with a reactive primary amine and a protected secondary amine, allows for diverse and controlled chemical modifications, making it an important tool for the synthesis of compound libraries for drug discovery programs targeting a range of diseases.
References
The following list includes sources that provide context on the synthesis and application of related spirocyclic piperidines and the methodologies discussed in this guide.
- WO2014100325A1 - Preparation of substituted piperidines as inhibitors of beta-secretase.
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Kulinkovich Reaction - Wikipedia. [Link]
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock. This whitepaper provides an excellent overview of the importance of spirocyclic piperidines in medicinal chemistry.
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Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Provides information on the Kulinkovich reaction and its variants. [Link]
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Facile Syntheses of Aminocyclopropanes - Organic Syntheses. Describes the Kulinkovich-de Meijere reaction for synthesizing aminocyclopropanes. [Link]
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Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - ACS Medicinal Chemistry Letters. Discusses the application of related structures in pain management. [Link]
